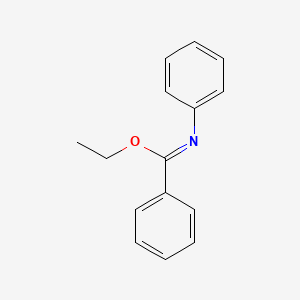

Ethyl n-phenylbenzenecarboximidoate

Description

Ethyl N-phenylbenzenecarboximidoate (CAS: Not explicitly provided; structurally analogous to Ethyl 2-(4-Carbamimidoylphenoxyacetate)) is a benzamidine derivative synthesized via nucleophilic substitution. As described in , it is prepared by reacting 4-hydroxybenzenecarboximidamide with ethyl chloroacetate in ethanol under reflux, followed by recrystallization to yield a pure product . The compound features an ethyl ester group linked to a phenylcarboximidoamide core, conferring moderate polarity and solubility in ethanol.

Properties

CAS No. |

6780-41-2 |

|---|---|

Molecular Formula |

C15H15NO |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

ethyl N-phenylbenzenecarboximidate |

InChI |

InChI=1S/C15H15NO/c1-2-17-15(13-9-5-3-6-10-13)16-14-11-7-4-8-12-14/h3-12H,2H2,1H3 |

InChI Key |

AXYNBRIVOBRYJY-UHFFFAOYSA-N |

SMILES |

CCOC(=NC1=CC=CC=C1)C2=CC=CC=C2 |

Canonical SMILES |

CCOC(=NC1=CC=CC=C1)C2=CC=CC=C2 |

Other CAS No. |

6780-41-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

O-(Tert-Butyldimethylsilyl)Benzanilide

Structural Differences :

- Ethyl N-phenylbenzenecarboximidoate contains an ethyl ester group (-COOEt), whereas O-(tert-butyldimethylsilyl)benzanilide (CAS: 404392-70-7) substitutes the ester with a bulky tert-butyldimethylsilyl (TBDMS) ether group (-OSiMe₂tBu) .

- The TBDMS group enhances steric hindrance and lipophilicity compared to the ethyl ester.

Physicochemical Properties :

| Property | This compound | O-(Tert-Butyldimethylsilyl)Benzanilide |

|---|---|---|

| Molecular Formula | Likely C₁₅H₁₄N₂O₃* | C₁₉H₂₅NOSi |

| Molecular Weight (g/mol) | ~278.3 (estimated) | 311.49 |

| Density (g/cm³) | Not reported | 0.93 |

| Boiling Point (°C) | Not reported | 373.3 |

| Melting Point (°C) | Not reported | 179.5 |

| Vapor Pressure (mmHg) | Not reported | 1.95E-05 at 25°C |

Reactivity :

- The TBDMS group in O-(tert-butyldimethylsilyl)benzanilide offers protection against nucleophilic attack, making it more stable under basic conditions than the ethyl ester variant .

- This compound’s ester group is prone to hydrolysis, enabling its use as a reactive intermediate in coupling reactions .

2-Aminobenzamide Derivatives

- Functional Groups: 2-Aminobenzamides feature a primary amine (-NH₂) at the ortho position of the benzamide, whereas this compound has an imidoate group (-N-C(=O)-OEt) .

- Applications: 2-Aminobenzamides are widely studied as protease inhibitors and epigenetic modulators, whereas this compound’s applications focus on synthetic intermediates due to its reactive ester moiety .

N-Phenylbenzenecarboxamide

- Key Difference : Replacement of the imidoate group (-N-C(=O)-OEt) with a simple amide (-NH-C(=O)-) reduces electrophilicity, altering reactivity in organic synthesis.

- Stability : The amide derivative is less reactive toward nucleophiles but more thermally stable compared to the imidoate analogue.

Research Implications and Limitations

- Synthetic Utility : The ethyl ester group in this compound offers versatility in further functionalization, whereas bulkier analogues like O-(tert-butyldimethylsilyl)benzanilide prioritize stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.